(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
Description
(2E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a hydrazone derivative characterized by a substituted aromatic hydrazine backbone. Its structure features a 2-chlorophenyl group at the N1 position and a 2-fluorophenylmethylidene moiety at the C2 position, adopting an (E)-configuration around the hydrazone bond. This configuration is critical for its molecular interactions, as demonstrated in structurally analogous compounds studied via X-ray crystallography and density functional theory (DFT) . Hydrazones of this class are typically synthesized via condensation reactions between arylhydrazines and aldehydes/ketones, with applications in medicinal chemistry due to their antifungal, antibacterial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C13H10ClFN2 |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-(2-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9- |
InChI Key |
XUMZZOFSGKQHPZ-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=CC=C2Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine typically involves the condensation of 2-chlorobenzaldehyde with 2-fluorophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that hydrazine derivatives, including (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine, exhibit significant antimicrobial properties. A study demonstrated that this compound could inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds suggest promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.30 | Broad-spectrum activity |
Antifungal Properties
The compound has also shown potential antifungal activity. In vitro studies revealed that it exhibited efficacy against Candida albicans, with an MIC value of 0.156 μmol/mL, indicating its potential as a therapeutic agent in treating fungal infections .
Antitumor Activity
Hydrazine derivatives have been investigated for their antitumor properties. The structure of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine suggests potential cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition observed |
| Jurkat T Cells | <1.61 | Enhanced cytotoxicity with electron donors |
Studies have shown that modifications in the phenyl groups can enhance the compound's effectiveness against different cancer types, making it a candidate for further investigation in cancer therapies.
Material Science
Beyond medicinal applications, (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is being explored for its potential use in material science, particularly in the development of organic semiconductors and polymers due to its unique electronic properties.
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several hydrazine derivatives, including (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine, demonstrating its ability to inhibit biofilm formation in bacterial cultures. The results indicated that structural features significantly contributed to enhanced antibacterial activity. -
Cytotoxicity Assays
Research involving cytotoxicity assays on Jurkat T cells and HT29 cells highlighted the importance of electron-donating groups in enhancing cytotoxic effects. This suggests that the presence of fluorophenyl and chlorophenyl groups in the compound could similarly influence its antitumor properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituent patterns, which influence physicochemical properties such as melting points, solubility, and stability. Key comparisons include:
Computational and Spectroscopic Analysis
- DFT Calculations : The benzodioxol-imidazole hydrazine () showed a HOMO-LUMO gap of 3.8 eV, indicating stability. The target compound’s electronegative Cl/F substituents likely reduce this gap, enhancing reactivity .
- Molecular Docking : Nitro-substituted hydrazines () bind FBA via π-π stacking and H-bonding, while the target compound’s smaller halogen substituents may favor hydrophobic interactions over polar contacts .
Toxicity and ADME Properties
Hydrazones with halogens (Cl, F) generally exhibit favorable ADME profiles. For instance, thiophene-substituted hydrazones () showed low predicted hepatotoxicity (ADME-T analysis), while nitro groups increased metabolic liability . The target compound’s halogenated structure may balance potency and safety.
Biological Activity
The compound (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- IUPAC Name : (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
- Molecular Formula : C14H12ClF N3
- Molecular Weight : 271.31 g/mol
- CAS Number : 328021-71-2
- SMILES : [H]N(\N=C(/[H])C1=CC=CC=C1F)C1=NC2=C(S1)C=CC=C2
Biological Activity Overview
Research indicates that hydrazone derivatives, including the target compound, exhibit a variety of biological activities. The following sections detail specific areas of activity.
Antimicrobial Activity
Studies have demonstrated that hydrazone derivatives possess significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of hydrazone compounds has been extensively studied. For example, certain derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance activity.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 | 1.61 |
| Compound B | Jurkat | 1.98 |
In a study involving thiazole-bearing molecules, derivatives similar to our compound were effective against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms for the biological activity of hydrazones include:
- Inhibition of Cell Proliferation : Studies have indicated that these compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
- Antibacterial Mechanisms : The ability to disrupt biofilm formation and inhibit bacterial growth suggests multiple targets within microbial cells .
Case Studies
Several case studies have highlighted the therapeutic potential of hydrazone derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers tested a series of hydrazone compounds against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications in substituents significantly influenced antibacterial potency.
-
Anticancer Evaluation :
- A study evaluated the cytotoxic effects of various hydrazones on human cancer cell lines.
- Results showed that specific structural features correlated with enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
